

## What is the amino acid sequence of Urechistachykinin I?

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# Urechistachykinin I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Urechistachykinin I** is a neuropeptide belonging to the tachykinin family, first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] Like other tachykinins, it is characterized by a conserved C-terminal amino acid sequence and plays a role in a variety of physiological processes. This technical guide provides a detailed overview of the amino acid sequence, biological activities, and signaling mechanisms of **Urechistachykinin I**, intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

### **Amino Acid Sequence**

The primary structure of **Urechistachykinin I** has been determined through direct peptide sequencing and confirmed by cDNA cloning. The amino acid sequence is as follows:

H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2[1]

This sequence reveals the characteristic C-terminal motif of invertebrate tachykinin-related peptides, which is crucial for its biological activity.



### **Biological Activity and Quantitative Data**

**Urechistachykinin I** exhibits a range of biological activities, primarily related to muscle contraction and antimicrobial effects. While specific quantitative data such as EC<sub>50</sub> and MIC values are not extensively reported in the available literature, its qualitative effects have been documented.

Biological Activity	Description	Quantitative Data
Myotropic Activity	Urechistachykinin I induces contractile action on the inner circular body-wall muscle of Urechis unicinctus. It also potentiates spontaneous rhythmic contractions of the cockroach hindgut, a common bioassay for tachykinin activity.	Specific EC <sub>50</sub> values for muscle contraction are not readily available in the cited literature.
Antimicrobial Activity	Urechistachykinin I has been shown to possess antimicrobial effects.[2] The proposed mechanism involves disruption of the cell membranes of microorganisms.	Specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are not detailed in the primary literature.[2][3]

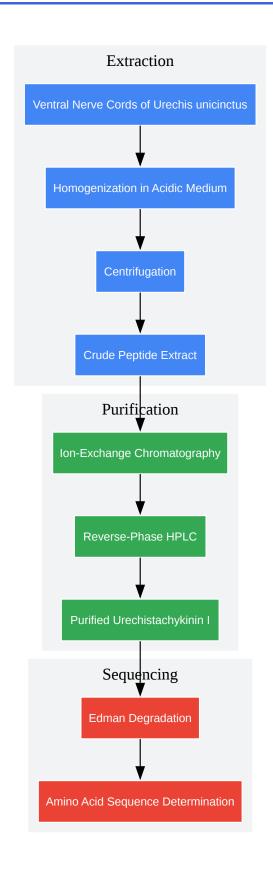
### **Experimental Protocols**

The isolation and characterization of **Urechistachykinin I** involved a multi-step process combining classical biochemical techniques with modern molecular biology approaches.

### **Peptide Isolation and Sequencing Workflow**

The initial isolation and sequencing of **Urechistachykinin I** followed a general workflow for neuropeptide discovery.





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Figure 1: General workflow for the isolation and sequencing of Urechistachykinin I.



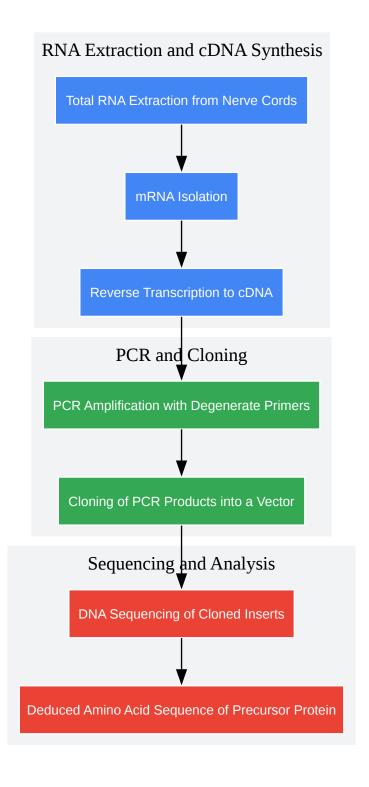
#### 1. Tissue Extraction:

- Starting Material: Ventral nerve cords were dissected from the echiuroid worm, Urechis
  unicinctus.
- Homogenization: The tissue was homogenized in an acidic medium (e.g., acetone or methanol/water/acetic acid mixtures) to extract peptides and precipitate larger proteins.
- Centrifugation: The homogenate was centrifuged to pellet cellular debris, and the supernatant containing the crude peptide extract was collected.
- 2. Chromatographic Purification:
- Ion-Exchange Chromatography: The crude extract was first fractionated using ion-exchange chromatography to separate peptides based on their net charge.
- High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity were further purified by reverse-phase HPLC. This technique separates peptides based on their hydrophobicity, yielding a highly purified sample of **Urechistachykinin I**.
- 3. Amino Acid Sequencing:
- Edman Degradation: The amino acid sequence of the purified peptide was determined using automated Edman degradation, a method that sequentially removes amino acid residues from the N-terminus of the peptide for identification.
- Mass Spectrometry: While not explicitly detailed in the initial discovery, mass spectrometry is
  a complementary technique often used to confirm the molecular weight of the peptide and
  verify the amino acid sequence.

### **cDNA Cloning and Sequence Confirmation**

The amino acid sequence of **Urechistachykinin I** was subsequently confirmed by molecular cloning techniques.





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Figure 2: Workflow for cDNA cloning and sequence confirmation of Urechistachykinin I.

1. RNA Extraction and cDNA Synthesis: Total RNA was extracted from the ventral nerve cords of Urechis unicinctus, and mRNA was isolated. This mRNA was then used as a template for



reverse transcriptase to synthesize complementary DNA (cDNA).

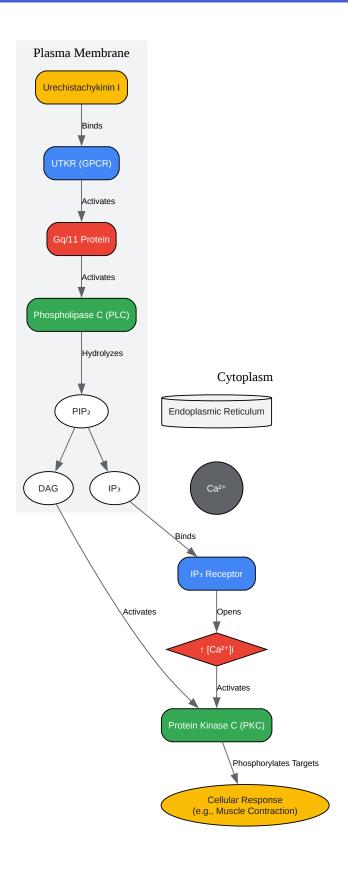
- 2. PCR Amplification and Cloning: Degenerate primers, designed based on the known amino acid sequence of **Urechistachykinin I**, were used to amplify the corresponding cDNA sequence via the polymerase chain reaction (PCR). The resulting PCR products were then cloned into a suitable vector for sequencing.
- 3. DNA Sequencing and Analysis: The cloned cDNA inserts were sequenced, and the nucleotide sequence was translated to deduce the amino acid sequence of the Urechistachykinin precursor protein. This confirmed the sequence of the mature Urechistachykinin I peptide.[1]

### **Signaling Pathway**

**Urechistachykinin I** exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR).[4] The activation of this receptor initiates a downstream signaling cascade that leads to a physiological response, primarily through the mobilization of intracellular calcium.[4]

The signaling pathway is initiated by the binding of **Urechistachykinin I** to its receptor on the cell surface. This binding event induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein of the Gq/11 family. The activated G $\alpha$  subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²+) into the cytoplasm. The elevated intracellular Ca²+ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, ultimately leading to a cellular response such as muscle contraction.





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